An In-depth Technical Guide to 6-Chloro-1H-pyrrolo[2,3-b]pyridine: Properties and Protocols
An In-depth Technical Guide to 6-Chloro-1H-pyrrolo[2,3-b]pyridine: Properties and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-1H-pyrrolo[2,3-b]pyridine, also known as 6-Chloro-7-azaindole, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its rigid bicyclic structure, composed of a pyrrole ring fused to a pyridine ring, serves as a versatile scaffold for the synthesis of complex molecules with diverse biological activities. The presence of a chlorine atom provides a reactive handle for various cross-coupling reactions, making it a valuable building block in the development of novel therapeutics, particularly kinase inhibitors for oncology. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and its applications in synthetic chemistry.
Physical and Chemical Properties
6-Chloro-1H-pyrrolo[2,3-b]pyridine is a white to off-white solid at room temperature.[1] Its core physical and chemical identifiers are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClN₂ | [2][3] |
| Molecular Weight | 152.58 g/mol | [2][3] |
| CAS Number | 55052-27-2 | [2][4] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 173-177 °C | |
| Purity | Typically >95% | [3] |
Spectral Data
The structural integrity of 6-Chloro-1H-pyrrolo[2,3-b]pyridine can be confirmed through various spectroscopic methods.
| Technique | Data | Reference |
| Mass Spectrometry (ESI+) | m/z = 153.1 ([M+H]⁺) | [4] |
| ¹H NMR (Estimated) | Due to the electron-withdrawing nature of the pyridine nitrogen and the chlorine atom, the aromatic protons are expected to appear in the downfield region of the spectrum. | |
| ¹³C NMR (Estimated) | The carbon atoms in the aromatic rings will exhibit characteristic shifts, with the carbon attached to the chlorine atom being significantly influenced. |
Experimental Protocols
The synthetic utility of 6-Chloro-1H-pyrrolo[2,3-b]pyridine is primarily demonstrated through its participation in cross-coupling reactions. Below are detailed methodologies for its synthesis and its application in common C-C and C-N bond-forming reactions.
Synthesis of 6-Chloro-1H-pyrrolo[2,3-b]pyridine
A common synthetic route involves the hydrolysis of an N-protected ester precursor.
Protocol:
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Dissolve Ethyl 6-chloro-pyrrolo[2,3-b]pyridine-1-carboxylate (1.0 eq) in methanol.
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Add a 1N aqueous solution of sodium hydroxide (excess).
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Stir the reaction mixture at room temperature for approximately 6 hours, monitoring for completion by TLC or LC-MS.
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Upon completion, remove the methanol by rotary evaporation.
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Neutralize the residue with a saturated aqueous solution of sodium bicarbonate, which will cause the product to precipitate.
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Collect the precipitate by filtration.
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Wash the solid with water and dry under vacuum to yield 6-chloro-1H-pyrrolo[2,3-b]pyridine.[4]
Caption: General workflow for the synthesis of 6-Chloro-1H-pyrrolo[2,3-b]pyridine.
Suzuki-Miyaura Cross-Coupling
This reaction is pivotal for forming carbon-carbon bonds, enabling the introduction of various aryl or heteroaryl substituents at the 6-position.
General Protocol:
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To a reaction vessel, add 6-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 5-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
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Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
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Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water or DME/water).
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Heat the reaction mixture with stirring (typically 80-110 °C) and monitor for completion.
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After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 6-position.
General Protocol:
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In a reaction tube or flask, combine 6-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or XPhos), and a strong base (e.g., NaOtBu or Cs₂CO₃).
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Seal the vessel and purge with an inert gas.
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Add an anhydrous, degassed solvent such as toluene or dioxane.
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Heat the mixture with stirring (typically 80-110 °C) until the starting material is consumed.
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Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
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Dry the organic phase, concentrate, and purify the product by column chromatography.
Applications in Research and Drug Development
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, and the 6-chloro derivative is a key intermediate for accessing a variety of biologically active molecules. Its primary application lies in the synthesis of kinase inhibitors, which are crucial in the treatment of cancer and other diseases.
The chlorine atom at the 6-position allows for the strategic introduction of various substituents through cross-coupling reactions. This enables the exploration of structure-activity relationships (SAR) to optimize the potency, selectivity, and pharmacokinetic properties of drug candidates. For instance, it has been utilized in the synthesis of inhibitors for targets such as Colony-Stimulating Factor 1 Receptor (CSF1R).
Caption: Role of 6-Chloro-1H-pyrrolo[2,3-b]pyridine in drug discovery.
Safety and Handling
6-Chloro-1H-pyrrolo[2,3-b]pyridine is classified as harmful if swallowed and causes serious eye damage.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
6-Chloro-1H-pyrrolo[2,3-b]pyridine is a fundamentally important building block for the synthesis of a wide array of heterocyclic compounds. Its well-defined physical properties and, more importantly, its chemical reactivity in palladium-catalyzed cross-coupling reactions make it an indispensable tool for medicinal chemists. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this versatile compound in their synthetic endeavors, particularly in the pursuit of novel kinase inhibitors and other targeted therapies.
